REACTION_SMILES
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[CH3:13][N:14]1[CH2:15][CH2:16][O:17][CH2:18][CH2:19]1.[CH3:1][CH:2]1[NH:3][C:4](=[O:8])[O:5][C:6]1=[O:7].[CH3:20][CH2:21][O:22][C:23](=[O:24])[CH3:25].[CH3:9][C:10]([Cl:11])=[O:12]>>[CH3:1][CH:2]1[N:3]([C:10]([CH3:9])=[O:12])[C:4](=[O:8])[O:5][C:6]1=[O:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1NC(=O)OC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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CC(=O)N1C(=O)OC(=O)C1C
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Type
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product
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Smiles
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CC(=O)N1C(=O)OC(=O)C1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |